1-Phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol
Description
1-Phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol is a synthetic organic compound characterized by a phenyl group, a pyrrolidine moiety, and a but-2-yn-1-ol backbone. Its molecular formula is C₁₄H₁₇NO, with a calculated molecular weight of 215.29 g/mol. The compound features an alkyne group (C≡C) and a hydroxyl group, which confer reactivity for applications such as click chemistry or pharmaceutical intermediate synthesis.
Properties
CAS No. |
67404-75-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29g/mol |
IUPAC Name |
1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14(13-7-2-1-3-8-13)9-6-12-15-10-4-5-11-15/h1-3,7-8,14,16H,4-5,10-12H2 |
InChI Key |
UVFFBARLBVKJGA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Molecular Formula: C₂₅H₃₁NO₂
- Molecular Weight : ~364.24 g/mol (calculated from synthesis data)
- Key Features: Cyclopropane ring fused to phenyl and phenoxy groups. Bulky tert-butyl substituent on the phenoxy ring. Pyrrolidine-linked ketone instead of an alcohol.
- Synthesis : Prepared via a diastereoselective reaction with a 71% yield, highlighting efficient methodology for sterically hindered systems .
4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol
This compound
- Key Features :
- Simpler backbone lacking heterocyclic or bulky substituents.
- Terminal alkyne and hydroxyl group enhance polarity compared to ketone-containing analogs.
Comparative Data Table
Implications of Structural Differences
- Reactivity : The terminal alkyne in the target compound may facilitate click reactions, unlike the ketone in 15cc or the sulfonyl group in the pyrrolopyridine derivative.
- Synthetic Complexity : The target’s simpler structure suggests easier scalability relative to the multi-step syntheses required for chlorinated or cyclopropane-containing analogs.
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